molecular formula C13H15Cl4N3OS B11994833 N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide CAS No. 5143-41-9

N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide

Cat. No.: B11994833
CAS No.: 5143-41-9
M. Wt: 403.2 g/mol
InChI Key: MHVLGFYEGLPMDH-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-chlorophenyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with butanoyl chloride to yield the final compound. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide is unique due to its specific structural features, such as the presence of both trichloromethyl and chlorophenyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

CAS No.

5143-41-9

Molecular Formula

C13H15Cl4N3OS

Molecular Weight

403.2 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C13H15Cl4N3OS/c1-2-3-10(21)19-11(13(15,16)17)20-12(22)18-9-6-4-8(14)5-7-9/h4-7,11H,2-3H2,1H3,(H,19,21)(H2,18,20,22)

InChI Key

MHVLGFYEGLPMDH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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